N-Hydroxy Fingolimod
Description
Properties
Molecular Formula |
C₁₉H₃₃NO₃ |
|---|---|
Molecular Weight |
323.47 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of N Hydroxy Fingolimod
Investigation of S1P Receptor Binding Affinity and Selectivity of Fingolimod-Phosphate
Fingolimod-phosphate is a potent sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to four of the five known S1P receptor subtypes. nih.govnih.gov It demonstrates selectivity, with no significant activity at the S1P2 receptor. nih.govresearchgate.net The interaction of fingolimod-phosphate with these G protein-coupled receptors (GPCRs) is central to its mechanism of action. scripps.edu
Radioligand Binding Assays for S1P1, S1P3, S1P4, and S1P5 Receptors
Radioligand binding assays have been instrumental in quantifying the affinity of fingolimod-phosphate for individual S1P receptor subtypes. These studies reveal that the (S)-enantiomer of fingolimod-phosphate binds with high, nanomolar affinity to S1P1, S1P4, and S1P5 receptors, and with a slightly lower, yet still potent, affinity to the S1P3 receptor. nih.govresearchgate.net In contrast, its affinity for the S1P2 receptor is negligible, with half-maximal effective concentration (EC50) values greater than 10,000 nM. nih.govfrontiersin.org
Research findings indicate that fingolimod-phosphate has EC50 values of approximately 0.3-0.6 nM for S1P1, S1P4, and S1P5, and an EC50 of about 3.1 nM for S1P3. scripps.edunih.govresearchgate.net This profile shows a degree of selectivity, particularly distinguishing it from the S1P2 receptor.
| S1P Receptor Subtype | Binding Affinity (EC50, nM) | Reference |
|---|---|---|
| S1P1 | ~0.3 | nih.gov |
| S1P3 | ~3.1 | nih.gov |
| S1P4 | ~0.6 | nih.gov |
| S1P5 | ~0.3 | nih.gov |
| S1P2 | >10,000 | nih.gov |
Competitive Binding Studies Against Known S1P Receptor Ligands
Competitive binding studies are essential to understand how a ligand interacts with a receptor in the presence of other binding molecules, such as the endogenous ligand. In the context of S1P receptors, these assays typically use a radiolabeled form of S1P to determine the ability of a test compound, like fingolimod-phosphate, to displace it. researchgate.netresearchgate.net
Fingolimod-phosphate acts as a competitive agonist at the S1P receptors, effectively competing with the natural ligand, S1P, for the same binding site. nih.gov This competition is the basis for its ability to modulate S1P receptor signaling. The high affinity of fingolimod-phosphate for S1P1, S1P3, S1P4, and S1P5 allows it to effectively outcompete endogenous S1P at physiological concentrations, leading to receptor activation and subsequent downstream effects. nih.govmdpi.com
Functional Agonist/Antagonist Activity at S1P Receptors in vitro
While fingolimod-phosphate initially acts as a potent agonist at four S1P receptor subtypes, its prolonged effect, particularly at the S1P1 receptor, is one of "functional antagonism". nih.govnih.govmdpi.com This dual activity is a unique characteristic of its pharmacology and is elucidated through various in vitro functional assays.
GTPγS Binding Assays for Receptor Activation
Guanosine 5'-O-(3-thiotriphosphate), or GTPγS, binding assays are a direct measure of G-protein activation following ligand-mediated receptor stimulation. google.com For S1P receptors, which are GPCRs, agonist binding triggers a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein α-subunit, leading to its activation.
Studies have demonstrated that fingolimod-phosphate elicits a full agonist response in GTPγS binding assays for S1P1, S1P3, S1P4, and S1P5 receptors. nih.govnih.gov The potency of fingolimod-phosphate in these assays mirrors its binding affinities, showing high potency for S1P1, S1P4, and S1P5, and slightly lower potency for S1P3, with no activity at S1P2. nih.gov These results confirm its role as a direct agonist that effectively initiates G-protein signaling cascades. nih.govresearchgate.net
| S1P Receptor Subtype | Functional Activity (GTPγS Assay) | Potency (EC50, nM) | Reference |
|---|---|---|---|
| S1P1 | Full Agonist | 0.3 | nih.gov |
| S1P3 | Full Agonist | 3.1 | nih.gov |
| S1P4 | Full Agonist | 0.6 | nih.gov |
| S1P5 | Full Agonist | 0.3 | nih.gov |
| S1P2 | No Activity | >10,000 | nih.gov |
β-Arrestin Recruitment and Receptor Internalization Studies
Following agonist binding and G-protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). biomolther.org This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signal and target the receptor for internalization into the cell. biomolther.orgacs.org
Fingolimod-phosphate is a potent inducer of β-arrestin recruitment to S1P1 receptors. biomolther.orgacs.org This initial agonistic signal, however, leads to a distinct long-term consequence compared to the endogenous ligand S1P. While S1P binding also causes S1P1 internalization, the receptor is typically recycled back to the cell surface. nih.gov In contrast, chronic exposure to fingolimod-phosphate leads to the ubiquitination and subsequent degradation of the internalized S1P1 receptor in proteasomes. nih.govmdpi.combiomolther.org This irreversible internalization and degradation prevent the receptor from returning to the cell membrane, resulting in a net loss of S1P1 from the cell surface. nih.govnih.gov This sustained downregulation of S1P1 renders the cell unresponsive to S1P, a phenomenon termed "functional antagonism". nih.govmdpi.com
Cyclic AMP and Calcium Mobilization Assays
The activation of S1P receptors initiates various downstream intracellular signaling pathways, which can be monitored by measuring second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). mdpi.comnih.govbiomolther.org S1P1 couples exclusively to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. frontiersin.org S1P3, on the other hand, can couple to Gαq and Gαi/o, leading to phospholipase C activation, subsequent inositol (B14025) triphosphate (IP3) production, and mobilization of Ca2+ from intracellular stores. aimspress.comaimspress.com
Fingolimod-phosphate has been shown to be a full agonist in assays that measure these downstream effects. nih.gov It effectively inhibits forskolin-induced cAMP accumulation via S1P1 activation and stimulates calcium mobilization through S1P3 activation. nih.govplos.orgacs.org These assays further confirm the agonistic nature of fingolimod-phosphate's initial interaction with its target receptors, triggering the canonical signaling pathways associated with S1P receptor activation. mdpi.comaimspress.com
Effects on Lymphocyte Trafficking and Sequestration in vitro
The primary mechanism by which Fingolimod (B1672674) exerts its immunomodulatory effects is through the disruption of lymphocyte trafficking. This is mediated by its active metabolite, Fingolimod-phosphate, which acts as a functional antagonist at the sphingosine-1-phosphate receptor 1 (S1P1). scripps.eduaimspress.com This action prevents lymphocytes from exiting secondary lymphoid organs, leading to their sequestration and a reduction in circulating lymphocyte counts. nih.govwikipedia.org
Flow Cytometric Analysis of S1P1 Receptor Downregulation
The functional antagonism of the S1P1 receptor by Fingolimod-phosphate is a result of profound receptor downregulation. aimspress.comnih.gov Upon binding, Fingolimod-phosphate initially acts as a potent agonist, triggering the internalization of the S1P1 receptor. biomolther.orgresearchgate.net However, unlike the natural ligand S1P, which allows for receptor recycling to the cell surface, sustained exposure to Fingolimod-phosphate leads to the ubiquitination and subsequent degradation of the internalized receptors in proteasomes. biomolther.org
This process effectively renders the lymphocyte insensitive to the S1P gradient required for egress from lymph nodes. aimspress.com Flow cytometry is a standard technique used to quantify this effect by measuring the density of S1P1 receptors on the surface of lymphocytes. In vitro studies have consistently shown that treatment of lymphocytes with nanomolar concentrations of Fingolimod-phosphate leads to a rapid and persistent reduction in surface S1P1 expression. biomolther.orgresearchgate.net This loss of surface receptors is the direct cause of the lymphocyte sequestration observed in vivo. nih.gov
Table 2: Flow Cytometric Analysis of S1P1 Downregulation
| Cell Type | Compound | Observation | Mechanism | Reference |
|---|---|---|---|---|
| Lymphocytes | Fingolimod-phosphate | Sustained reduction in cell surface S1P1 receptor numbers. | Induces receptor internalization and subsequent degradation, preventing recycling. | biomolther.orgresearchgate.net |
| T-Cells | Fingolimod-phosphate | Downregulation of S1P1 receptors. | Prevents lymphocyte response to S1P gradient, blocking egress from lymph nodes. | scripps.eduaimspress.com |
Evaluation of Non-S1P Receptor Mediated Mechanisms
Activity on Other Molecular Targets (e.g., autotaxin, PP2A, TRPM7)
Fingolimod exhibits activity on several enzymes and ion channels independent of S1P receptors.
Autotaxin (ATX): The phosphorylated form, Fingolimod-phosphate, is a competitive inhibitor of autotaxin, the enzyme responsible for producing lysophosphatidic acid (LPA). frontiersin.orgnih.gov In vitro studies have established an IC₅₀ value of 0.3–0.4 µM for this inhibition. frontiersin.org By inhibiting ATX, Fingolimod-phosphate can reduce plasma levels of LPA, a lipid mediator involved in cellular proliferation, migration, and inflammation. frontiersin.orgnih.gov
Protein Phosphatase 2A (PP2A): The unphosphorylated parent compound, Fingolimod, can activate PP2A, a critical tumor suppressor and regulator of inflammatory pathways. frontiersin.orgoncotarget.comvulcanchem.com This activation can lead to the dephosphorylation of key signaling proteins like Akt and ERK, contributing to anti-inflammatory and anti-cancer effects. vulcanchem.comnih.gov
Transient Receptor Potential Melastatin 7 (TRPM7): Unphosphorylated Fingolimod is a potent inhibitor of the TRPM7 channel, a unique ion channel and kinase involved in cellular migration and inflammatory activation. frontiersin.orgnih.gov It inhibits TRPM7 with an IC₅₀ of 0.72 µM. frontiersin.org This inhibition is independent of S1P receptors, as the active metabolite Fingolimod-phosphate has no effect on TRPM7. nih.gov TRPM7 inhibition by Fingolimod can modulate macrophage cytokine release and phenotype. wikipedia.orgnih.gov
Table 3: Activity of Fingolimod and its Metabolite on Non-S1P Targets
| Molecular Target | Active Compound | Effect | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Autotaxin (ATX) | Fingolimod-phosphate | Competitive Inhibition | 0.3–0.4 µM | frontiersin.orgnih.gov |
| Protein Phosphatase 2A (PP2A) | Fingolimod | Activation | Not specified | frontiersin.orgoncotarget.comvulcanchem.com |
| TRPM7 Channel | Fingolimod | Inhibition | 0.72 µM | frontiersin.orgnih.gov |
Modulation of Intracellular Signaling Pathways (e.g., MAPK, Akt, JNK)
Fingolimod and its active metabolite influence several key intracellular signaling cascades that regulate cell survival, proliferation, and inflammation.
Akt Pathway: The modulation of the PI3K/Akt pathway by Fingolimod is complex. S1P1 receptor activation by Fingolimod-phosphate can transiently activate PI3K/Akt signaling, promoting cell survival. frontiersin.org Conversely, Fingolimod's ability to activate PP2A can lead to the dephosphorylation and subsequent inhibition of Akt. nih.govvulcanchem.com Fingolimod has been shown to decrease the phosphorylation of Akt and its downstream effector mTOR, which is crucial for its effects on cell migration and ameliorating inflammation. nih.govnih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, are also affected. S1P1 agonism can lead to the phosphorylation of ERK (pERK), promoting cell survival. frontiersin.org However, in other contexts, such as in human breast cancer cells, Fingolimod perturbs the p42/44 MAPK pathway. nih.gov Furthermore, PP2A activation by Fingolimod can decrease the phosphorylation of ERK 1/2. vulcanchem.com
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, often associated with stress responses, is another target. In human glioblastoma cells, Fingolimod has been shown to induce autophagy through a ROS-JNK-p53 loop. frontiersin.org In human bladder cancer cells, TRPM7 has been reported to regulate tumor growth and migration via the JNK signaling pathway, suggesting another route for Fingolimod's influence. mdpi.com
Table 4: Modulation of Intracellular Signaling Pathways
| Pathway | Modulator | Effect | Cellular Context / Outcome | Reference |
|---|---|---|---|---|
| PI3K/Akt | Fingolimod / Fingolimod-phosphate | Dual effects: Transient activation via S1P1; Inhibition via PP2A activation. | Cell survival, inhibition of migration and inflammation. | frontiersin.orgnih.govnih.gov |
| MAPK/ERK | Fingolimod / Fingolimod-phosphate | Dual effects: Activation via S1P1; Inhibition via PP2A activation. | Cell survival, perturbation of signaling. | frontiersin.orgnih.govvulcanchem.com |
| JNK | Fingolimod | Activation | Induction of autophagy, regulation of tumor cell migration. | frontiersin.orgmdpi.com |
Preclinical Metabolism and Pharmacokinetic Studies of N Hydroxy Fingolimod
In vitro Metabolic Stability Assessment
The stability of N-Hydroxy Fingolimod (B1672674) is understood by examining its rapid formation from Fingolimod and its subsequent, swift conversion to downstream metabolites.
Hepatic Microsomal Stability (e.g., Phase I hydroxylation, Phase II conjugation)
In vitro studies using human liver microsomes (HLM) have established that the oxidative metabolism of Fingolimod is a significant elimination pathway. nih.govcapes.gov.br The initial Phase I reaction is a hydroxylation step, which produces the N-Hydroxy Fingolimod intermediate. plos.orgfrontiersin.org Research indicates this hydroxylation predominantly occurs at the omega (ω) position of the octyl side chain. ebi.ac.uknih.govcapes.gov.brplos.orgresearchgate.net
This ω-hydroxylation is the principal metabolic event observed in HLM and is dependent on the presence of NADPH. capes.gov.brfda.gov The resulting hydroxylated metabolite is not stable and serves as a substrate for further oxidation, suggesting a rapid metabolic turnover in a microsomal environment. nih.govresearchgate.net The enzyme kinetics for the formation of this initial hydroxylated metabolite from Fingolimod in HLM have been characterized, as shown in the table below. capes.gov.br
| Parameter | Value | Reference |
| Km (Michaelis-Menten constant) | 183 μM | capes.gov.br |
| Vmax (Maximum velocity) | 1847 pmol/(min · mg) | capes.gov.br |
A separate metabolic route involves the formation of pharmacologically inactive non-polar ceramide analogs of Fingolimod, which can be considered a Phase II-like conjugation pathway. drugbank.comnih.govfrontiersin.orgnih.gov
Plasma Stability and Protein Binding
Direct data on the plasma stability of the this compound metabolite is limited, largely due to its transient nature. However, extensive data on the parent compound and its primary active metabolite, fingolimod-phosphate, provide valuable insights. Both Fingolimod and fingolimod-phosphate are highly bound to plasma proteins, with binding exceeding 99.7%. drugbank.comresearchgate.netnih.govmims.comunboundmedicine.com This binding is primarily to albumin and is not significantly affected by renal or hepatic impairment. researchgate.netfrontiersin.orgnih.gov Given the lipophilic character of the this compound intermediate, it is anticipated to exhibit similarly high plasma protein binding.
| Compound | Plasma Protein Binding | Reference |
| Fingolimod | >99.7% | drugbank.comresearchgate.netnih.govmims.comunboundmedicine.com |
| Fingolimod-Phosphate | >99.7% | drugbank.comnih.gov |
Identification and Characterization of Metabolites
The metabolism of this compound is characterized by its oxidation into more polar compounds.
Role of Cytochrome P450 Enzymes (e.g., CYP4F2) in N-Hydroxylation and Further Oxidation
The formation of this compound from its parent compound is almost exclusively catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net Extensive research has identified CYP4F2 as the primary enzyme responsible for the initial ω-hydroxylation of Fingolimod. drugbank.comnih.govfrontiersin.orgnih.govmims.comunboundmedicine.comdrugsporphyria.netwvu.edu Other enzymes of the CYP4F subfamily, such as CYP4F3B, may also play a contributing role. nih.govcapes.gov.brresearchgate.net The subsequent oxidation of the this compound alcohol intermediate to a carboxylic acid is also part of this CYP4F-mediated pathway. nih.govnih.govmims.com
The critical role of CYP4F2 is highlighted by inhibition studies. Ketoconazole, a known inhibitor of CYP4F2, significantly inhibits the oxidative metabolism of Fingolimod in HLM and in vivo, leading to increased plasma concentrations of the parent drug and its phosphate (B84403) metabolite. nih.govnih.govcapes.gov.brresearchgate.neteuropa.eu Conversely, major drug-metabolizing CYP enzymes such as those in the CYP1A, CYP2A, CYP2B, CYP2C, CYP2D, CYP2E, and CYP3A families show little to no involvement in this specific metabolic pathway. nih.govfda.gov
| Enzyme Family | Specific Enzyme(s) | Role in Fingolimod Hydroxylation | Reference |
| Primary | CYP4F2 | Major enzyme for ω-hydroxylation | drugbank.comnih.govcapes.gov.brfrontiersin.orgnih.govmims.comdrugsporphyria.net |
| Contributing | Other CYP4F subfamily (e.g., CYP4F3B) | Possible minor contribution | nih.govcapes.gov.brresearchgate.net |
| Minor/None | CYP2D6, CYP2E1, CYP3A4 | Minor contribution at most | drugsporphyria.netwvu.edu |
| Inhibitor | Ketoconazole | Potent inhibitor of CYP4F2 | nih.govnih.govcapes.gov.brresearchgate.net |
Formation of Polar and Non-Polar Metabolites
Following the initial hydroxylation to form this compound, the metabolic cascade proceeds to generate inactive, more polar metabolites. The primary pathway involves the further oxidation of the terminal alcohol group on the octyl chain to a carboxylic acid. nih.govresearchgate.netplos.org This is followed by a process similar to fatty acid β-oxidation, which shortens the alkyl chain, resulting in a series of inactive carboxylic acid metabolites. ebi.ac.ukplos.org These polar metabolites are the main products found in urine, accounting for approximately 81% of an administered dose of Fingolimod. drugbank.commims.com
In a distinct and separate pathway, Fingolimod can also be biotransformed into pharmacologically inactive, non-polar ceramide analogs. drugbank.comnih.govresearchgate.netfrontiersin.orgnih.gov These metabolites, along with the parent drug and its phosphate form, are detectable in the blood. frontiersin.orgnih.gov
| Metabolite Class | Description | Formation Pathway |
| Polar Metabolites | A series of inactive carboxylic acids with varying chain lengths. | Formed from the oxidation of the this compound intermediate, followed by β-oxidation. nih.govresearchgate.netebi.ac.ukplos.org |
| Non-Polar Metabolites | Inactive ceramide analogs. | Formed via conjugation with endogenous fatty acids. drugbank.comnih.govresearchgate.netfrontiersin.orgnih.gov |
Potential for N-Hydroxyl Reduction or Conjugation
The introduction of a hydroxyl group to a nitrogen atom, forming an N-hydroxy metabolite like this compound, opens up several metabolic possibilities. These subsequent reactions, broadly categorized as Phase II metabolism, generally aim to increase the water solubility of the compound to facilitate its excretion. wikipedia.org
The primary conjugation reactions relevant to an N-hydroxy functional group include:
Glucuronidation: This is a common pathway where a glucuronic acid moiety is attached to the hydroxyl group, forming an O-glucuronide. uomus.edu.iq This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the polarity and molecular weight of the metabolite, preparing it for elimination, often in urine or bile. uomus.edu.iq
Sulfation: The N-hydroxy group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq This involves the transfer of a sulfonate group to the hydroxyl moiety. While this also increases water solubility, O-sulfate conjugates of some N-hydroxy compounds have been associated with the formation of reactive intermediates. uomus.edu.iquomustansiriyah.edu.iq
Acetylation: N-acetylation is a significant metabolic route for compounds containing primary amino groups. uomustansiriyah.edu.iq While this compound itself possesses a hydroxyl group on the nitrogen, the potential for reduction of the N-hydroxy group back to the primary amine of Fingolimod exists. If this reduction occurs, the resulting primary amine would be susceptible to N-acetylation. uomustansiriyah.edu.iq
The N-hydroxy group itself is a product of Phase I oxidation, often mediated by cytochrome P450 (CYP) enzymes. wikipedia.orgphiladelphia.edu.jo The potential for reduction back to the parent amine is a known metabolic pathway for some N-hydroxylated compounds, which could then re-enter Phase I or Phase II metabolic pathways as the parent drug.
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rodents)
The behavior of this compound in the body has been inferred from extensive preclinical studies on its parent compound, Fingolimod, in various animal models, including rodents.
Absorption, Distribution (including CNS penetration), and Excretion Patterns
Absorption: Following oral administration, the parent compound Fingolimod is well-absorbed, with an oral bioavailability of over 90%. nih.govnih.govfrontiersin.org It is absorbed slowly, with peak plasma concentrations reached after 12-16 hours. europa.eutandfonline.com
Distribution: Fingolimod has a large volume of distribution, approximately 1200 L, indicating extensive distribution into tissues. nih.govdrugbank.com A significant portion, about 86%, is distributed into red blood cells. nih.govdrugbank.com Crucially, preclinical studies using a radioiodolabelled analogue in rats, as well as human data, have demonstrated that Fingolimod penetrates the central nervous system (CNS). europa.eunovartis.comnih.gov Fingolimod and its active phosphate metabolite were the main drug-related entities found in the CNS of rats. tga.gov.au
Excretion: The elimination of Fingolimod and its metabolites occurs primarily through the urine. nih.govdrugbank.com Following a single oral dose of radiolabelled Fingolimod in humans, about 81% of the radioactivity was excreted in the urine as inactive metabolites. drugbank.com The parent drug and its active phosphate metabolite account for less than 2.5% of the dose excreted in feces. drugbank.com
Comparison of Bioavailability and Systemic Exposure with Fingolimod
While specific bioavailability data for this compound is not detailed in the provided context, the systemic exposure of Fingolimod and its major metabolites has been well-characterized. Fingolimod exhibits high oral bioavailability (93%). frontiersin.orgeuropa.eu
The table below summarizes the pharmacokinetic parameters of the parent compound, Fingolimod, in humans, providing a benchmark for understanding the behavior of its metabolites.
| Parameter | Value | Source |
| Oral Bioavailability | 93% | europa.eu, nih.gov, nih.gov |
| Time to Peak (Tmax) | 12–16 hours | drugbank.com, europa.eu, tandfonline.com |
| Volume of Distribution | ~1200 L | drugbank.com, nih.gov |
| Plasma Protein Binding | >99.7% | drugbank.com, frontiersin.org |
| Elimination Half-Life | 6–9 days | drugbank.com, nih.gov |
| Primary Route of Excretion | Urine (as inactive metabolites) | drugbank.com, nih.gov |
Impact of N-Hydroxylation on Metabolic Clearance and Half-Life
N-hydroxylation is a key step in the metabolic clearance of Fingolimod. This reaction is part of a broader oxidative pathway primarily mediated by the cytochrome P450 enzyme CYP4F2. nih.govtga.gov.aunih.gov This initial hydroxylation is followed by further oxidation to form inactive carboxylic acid metabolites, which are the main compounds excreted in the urine. nih.govfrontiersin.org
This metabolic transformation from the lipophilic parent drug, Fingolimod, into more polar, hydrophilic metabolites like this compound and subsequent carboxylic acids is crucial for its clearance. The conversion to more water-soluble forms prevents the drug from being reabsorbed in the kidneys and facilitates its removal from the body.
Preclinical Efficacy Studies in Animal Models of Disease
Immunomodulatory Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely utilized animal model for multiple sclerosis (MS). Studies using this model have been crucial in elucidating the therapeutic effects of N-Hydroxy Fingolimod (B1672674).
A primary mechanism of N-Hydroxy Fingolimod is its ability to modulate sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1). aimspress.commdpi.com By acting as a functional antagonist, this compound induces the internalization and degradation of S1P1 on lymphocytes. aimspress.combiomolther.org This process prevents lymphocytes from exiting the lymph nodes, leading to their sequestration in these secondary lymphoid organs. nih.govnovartis.comwikipedia.org This reversible sequestration results in a significant reduction of circulating lymphocytes, including pathogenic T cells like Th1 and Th17, in the peripheral blood. aimspress.comnovartis.com Consequently, the infiltration of these inflammatory cells into the central nervous system is markedly diminished. nih.govresearchgate.net Studies in EAE models have consistently shown that treatment with Fingolimod leads to a dramatic decrease in T lymphocytes infiltrating the CNS. researchgate.net This reduction in CNS inflammation is a key factor in its therapeutic efficacy in EAE. aimspress.complos.org
Table 1: Effect of Fingolimod on Lymphocyte Populations in EAE Models
| Parameter | Observation in EAE Models | References |
|---|---|---|
| Circulating Lymphocytes | Significant reduction in peripheral blood. | aimspress.comnih.gov |
| Lymph Node Lymphocytes | Sequestration and retention of lymphocytes. | nih.govnovartis.comwikipedia.org |
| CNS Infiltrating T Cells | Dramatic decrease in infiltration. | researchgate.net |
| Pathogenic T Cells (Th1, Th17) | Reduced numbers in circulation and CNS. | aimspress.com |
By limiting the entry of inflammatory cells into the CNS, this compound effectively reduces neuroinflammation. researchgate.net This leads to better preservation of myelin and a reduction in demyelination, a hallmark of MS and EAE. researchgate.netscripps.edu In rat models of EAE, Fingolimod treatment has been shown to reverse the permeability of the blood-brain barrier and decrease demyelination. researchgate.netscripps.edu Furthermore, it helps in normalizing neurologic function and reducing paralysis. researchgate.net The reduction in neuroinflammatory markers and demyelination contributes significantly to the amelioration of clinical signs in EAE mice. plos.org
Beyond its immunomodulatory effects, this compound exerts direct effects within the CNS. scripps.edunih.gov The active metabolite can cross the blood-brain barrier and interact with S1P receptors expressed on various neural cells, including astrocytes. aimspress.comneurologia.com.pl Studies have revealed that the efficacy of Fingolimod in EAE is not solely dependent on lymphocyte sequestration but also involves the modulation of astrocytic S1P1 receptors. biomolther.orgnih.gov Loss of S1P1 in astrocytes has been shown to reduce EAE severity, demyelination, axonal loss, and astrogliosis. nih.gov By modulating astrocyte activation, Fingolimod can limit the production of pro-inflammatory cytokines and nitric oxide, thereby reducing their neurotoxic potential. neurologia.com.plresearchgate.net This direct action on astrocytes contributes to its neuroprotective effects, helping to preserve brain tissue and reduce atrophy. frontiersin.org
Effects on Neuroinflammation and Demyelination
Evaluation in Models of Central Nervous System Injury (e.g., Stroke)
The neuroprotective properties of this compound have also been evaluated in models of acute CNS injury, such as stroke.
In animal models of ischemic stroke, Fingolimod has demonstrated significant neuroprotective effects. nih.govplos.org Treatment has been shown to reduce infarct volume, mitigate brain edema, and decrease neuronal apoptosis. plos.orgimrpress.com These neuroprotective actions translate into improved functional recovery. plos.orgimrpress.com Studies in rats with transient focal cerebral ischemia have shown that Fingolimod treatment effectively promotes the recovery of neurobehavioral function. imrpress.com Furthermore, clinical studies in patients with acute ischemic stroke have suggested that Fingolimod can lead to smaller lesion volumes and better neurological outcomes. frontiersin.org
Table 2: Neuroprotective Effects of Fingolimod in Stroke Models
| Outcome Measure | Effect of Fingolimod Treatment | References |
|---|---|---|
| Infarct Volume | Significantly reduced. | plos.orgimrpress.com |
| Brain Edema | Mitigated. | imrpress.com |
| Neuronal Apoptosis | Reduced. | plos.org |
| Functional Recovery | Improved neurobehavioral function. | plos.orgimrpress.com |
Assessment of Neuroprotection and Functional Recovery
Assessment in Models of Organ Transplantation (e.g., Allograft Rejection)
Currently, there is a significant lack of specific preclinical data directly assessing the efficacy of this compound in animal models of organ transplantation and allograft rejection. This compound is recognized as an impurity of the immunosuppressive agent Fingolimod hydrochloride. as-1.co.jp The parent compound, Fingolimod, has been extensively studied for its role in prolonging allograft transplant survival in numerous models by inhibiting the egress of lymphocytes from lymphoid organs. as-1.co.jpnih.govnih.gov These effects are primarily mediated by its active metabolite, fingolimod-phosphate, which acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors. nih.govbiomolther.org
While Fingolimod itself was initially developed through chemical modifications of myriocin (B1677593) to create a less toxic immunosuppressant for preventing organ transplant rejection nih.gov, and was evaluated in phase III clinical trials for de novo renal transplantation biomolther.orgnih.gov, specific studies detailing the independent immunosuppressive or transplantation-related activities of the this compound metabolite are not available in the public domain. The focus of transplantation research has remained on the parent drug, Fingolimod, and its phosphorylated form. nih.govbiomolther.orgnih.govresearchgate.netd-nb.info
Investigation in Other Preclinical Disease Models where S1P Signaling is Implicated
Research into the therapeutic potential of Fingolimod derivatives has extended to models of infectious diseases, given the role of S1P signaling in immune responses. The parent compound, Fingolimod, has demonstrated antibacterial and anti-biofilm properties against a range of pathogens. nih.govnih.govacs.orgresearchgate.net However, specific investigations into the antibacterial or other antimicrobial activities of this compound are not documented in the available scientific literature. Studies on Fingolimod derivatives have often involved the synthesis of novel analogues to improve efficacy against specific bacteria, but these have not explicitly identified or tested this compound. acs.orgresearchgate.net
In vitro and in vivo Anti-Biofilm Activity of this compound
There is no specific data available from in vitro or in vivo studies regarding the anti-biofilm activity of this compound. Research in this area has concentrated on the parent compound, Fingolimod, which has been shown to inhibit biofilm formation and eradicate mature biofilms of various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. nih.govnih.govnih.gov These studies provide detailed insights into the mechanisms of Fingolimod's action, such as the disruption of the bacterial cell envelope and inhibition of exopolysaccharide production. nih.govnih.gov However, the direct contribution or independent activity of the this compound metabolite in these anti-biofilm effects has not been a subject of published research.
Structure Activity Relationship Sar Implications of N Hydroxylation in Fingolimod Derivatives
Comparison of N-Hydroxy Fingolimod's Pharmacological Profile to Fingolimod (B1672674) and its Phosphorylated Metabolite
Fingolimod (FTY720) itself is a prodrug that exerts its primary therapeutic effects after being phosphorylated in vivo by sphingosine (B13886) kinases (primarily SPHK2) to form fingolimod-phosphate. frontiersin.orgnih.govnih.govfrontiersin.org This active metabolite is a potent, non-selective agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P₁, S1P₃, S1P₄, and S1P₅. frontiersin.orgnih.gov It acts as a functional antagonist at the S1P₁ receptor on lymphocytes, causing receptor internalization and degradation, which prevents lymphocyte egress from lymph nodes. frontiersin.orgmdpi.com The parent compound, fingolimod, does not bind with high affinity to S1P receptors. nih.gov
The pharmacological profile of a hypothetical this compound would be distinct from both the parent drug and its phosphate (B84403) metabolite. N-hydroxylation would preclude the primary amine's ability to be phosphorylated by sphingosine kinases, as the nitrogen atom is already oxidized. Consequently, this compound would not be a substrate for conversion to a phosphate analog and would be unable to mimic the primary mechanism of action of fingolimod-phosphate.
Its activity would therefore depend on its intrinsic affinity for S1P receptors or other potential targets. While unphosphorylated fingolimod has some biological effects independent of S1P receptors, the introduction of the N-hydroxyl group would create a new chemical entity whose profile is not documented. nih.gov It is plausible that this compound would be pharmacologically inactive at S1P receptors, similar to the inactive metabolites generated via oxidation of the octyl tail. frontiersin.orgnih.gov
Table 1: Comparative Pharmacological Profile
| Compound | Primary Mechanism of Action | Activity at S1P Receptors (S1P₁,₃,₄,₅) | Requirement for Bioactivation |
| Fingolimod | Prodrug; limited intrinsic activity. | Very low affinity. | Yes (phosphorylation). nih.govnih.gov |
| Fingolimod-Phosphate | Potent agonist; functional antagonist at S1P₁. frontiersin.orgfrontiersin.org | High-affinity binding (EC₅₀ ~0.3–3 nM). frontiersin.org | Is the active metabolite. |
| This compound | Unknown; phosphorylation is blocked. | Predicted to have very low or no affinity. | Likely acts directly or is a metabolic intermediate. |
Analysis of the N-Hydroxyl Group's Contribution to Receptor Binding, Selectivity, and Functional Activity
The binding of fingolimod-phosphate to S1P receptors is critically dependent on the interaction between its zwitterionic headgroup (the positively charged amine and negatively charged phosphate) and polar residues in the receptor's binding pocket. nih.govfrontiersin.org The phosphate group forms key ionic interactions, anchoring the ligand within the receptor.
The introduction of an N-hydroxyl group would fundamentally alter these crucial interactions:
Receptor Binding: Lacking the phosphate group, this compound would be unable to form the strong ionic bonds that characterize fingolimod-phosphate's high-affinity binding. nih.gov The N-hydroxyl group could potentially form hydrogen bonds with residues in the binding pocket, but these interactions would be significantly weaker than the electrostatic attraction of the phosphate moiety. Docking studies of unphosphorylated fingolimod show it has a much lower predicted binding energy compared to its phosphorylated form, and this compound would likely exhibit similarly poor affinity. nih.govmdpi.com
Selectivity: The selectivity of S1P receptor modulators is often tuned by modifying the structure to exploit subtle differences in the binding pockets of the S1P receptor subtypes. researchgate.net Since this compound is predicted to have poor affinity across all S1P receptors due to the absence of the phosphate group, significant selectivity is unlikely.
Functional Activity: As a result of its predicted low binding affinity, this compound is not expected to act as a potent agonist or antagonist at S1P receptors. Its functional activity would likely be negligible in the context of S1P receptor modulation, rendering it inactive through this pathway.
Computational Modeling and Molecular Docking Studies
While specific docking studies for this compound are not available in the literature, extensive computational analysis of fingolimod and its phosphorylated form provides a strong basis for predicting its behavior. nih.govfrontiersin.orgresearchgate.netnih.gov
Interaction with S1P Receptors: Docking simulations show that fingolimod-phosphate orients its hydrophobic octyl tail into a deep pocket formed by transmembrane helices of the S1P₁ receptor, while the headgroup interacts with a cluster of polar amino acids. frontiersin.org Key interactions for the headgroup include salt bridges between the phosphate and residues like Arginine and Lysine, and between the protonated amine and Glutamic acid. nih.govfrontiersin.org For this compound, the hydrophobic tail would likely occupy the same pocket. However, the headgroup's interactions would be drastically different. The N-hydroxyl moiety could act as both a hydrogen bond donor and acceptor. It might form a hydrogen bond with a residue like Glutamic acid, but it would lack the extensive network of strong electrostatic interactions that anchor fingolimod-phosphate, leading to a much less stable binding pose and lower affinity. nih.govmdpi.com
Interaction with Kinases: Fingolimod is a substrate for sphingosine kinases (SphK1 and SphK2). frontiersin.org The binding and phosphorylation depend on the primary amine and the propanediol (B1597323) structure, which mimic the natural substrate, sphingosine. The presence of the N-hydroxyl group would alter the electronic properties and steric profile of the nitrogen atom, likely preventing it from being recognized and phosphorylated by these kinases.
Table 2: Predicted Interactions of Ligand Headgroups in S1P₁ Receptor Binding Pocket
| Ligand | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity |
| Fingolimod-Phosphate | Arg120, Lys206, Glu294 | Ionic bonds, Hydrogen bonds. nih.govfrontiersin.org | High. frontiersin.org |
| Fingolimod | Glu294, Lys34 | Hydrogen bonds. nih.gov | Low. mdpi.com |
| This compound (Predicted) | Potential interactions with Glu294 or other polar residues. | Hydrogen bonds. | Predicted to be Low. |
The N-hydroxyl moiety introduces specific conformational considerations. The N-O bond allows for rotation, which, combined with the flexibility of the ethyl linker, would permit the hydroxyl group to adopt various positions relative to the rest of the molecule. However, computational studies on similar small molecules show that the conformation can be influenced by intramolecular hydrogen bonding, for instance, between the N-hydroxyl group and one of the C1 or C3 hydroxyls on the propanediol backbone. semanticscholar.orgacs.org Such an interaction could create a more rigid, cyclic-like conformation for the headgroup, which could sterically hinder its fit into the narrow polar region of the S1P receptor binding pocket, further reducing its potential for interaction.
Future Research Directions and Potential Applications
Design and Synthesis of Further N-Hydroxy Fingolimod (B1672674) Analogues with Improved Profiles
The development of new analogues of N-Hydroxy Fingolimod is a key area of research. The goal is to create molecules with enhanced efficacy and better safety profiles. This involves modifying the core structure of Fingolimod. wikipedia.org
One approach has been the simplification of the myriocin (B1677593) structure, from which Fingolimod is derived. wikipedia.org By removing certain functional groups and chiral centers, researchers have aimed to reduce toxicity. wikipedia.org Synthetic strategies often start with commercially available materials like n-octylbenzene and involve multi-step reactions to build the final compound. nih.govderpharmachemica.com
Several synthetic routes have been explored to produce Fingolimod and its derivatives. These methods include Friedel-Crafts acylation, reduction, and double Henry reactions. nih.gov Other techniques involve the use of intermediates like diethyl acetamidomalonate and subsequent chemical transformations. mdpi.comgoogle.com The efficiency and atom economy of these synthetic pathways are critical considerations for large-scale production. nih.gov
Investigation of this compound as a Potential Prodrug or Active Metabolite
Fingolimod itself is a prodrug, meaning it is converted into its active form within the body. echemi.comclevelandclinicmeded.comebi.ac.uk This transformation is carried out by an enzyme called sphingosine (B13886) kinase, which phosphorylates Fingolimod to create Fingolimod-phosphate. echemi.comebi.ac.uk This active metabolite is the molecule that binds to sphingosine-1-phosphate (S1P) receptors and produces the therapeutic effect. ebi.ac.uk
The metabolism of Fingolimod is complex, involving several pathways. Besides phosphorylation, it can be hydroxylated by cytochrome P450 enzymes, particularly CYP4F2, and can also undergo metabolism similar to fatty acids. echemi.comnih.gov Understanding these metabolic pathways is crucial for determining how this compound might function either as a prodrug that needs further conversion or as an active metabolite itself.
Advanced in vitro and in vivo Models for Mechanistic Elucidation
To better understand how this compound works, researchers are using advanced experimental models. In vitro models, which are experiments conducted in a controlled environment outside of a living organism, allow for detailed study of the compound's effects on specific cells. For example, cultured human astrocytes have been used to study the effects of Fingolimod on cellular signaling pathways.
Exploration of Novel Therapeutic Indications Based on Preclinical Findings
While Fingolimod is approved for treating relapsing forms of multiple sclerosis, preclinical research suggests that this compound and related compounds could be beneficial for a wider range of conditions. drugbank.comeuropa.eu The mechanism of action, which involves modulating S1P receptors, has implications for various diseases. ebi.ac.uk
Q & A
Q. What are the limitations of extrapolating in vitro findings to in vivo tumor models?
- Answer : In vitro studies lack tumor microenvironment interactions (e.g., immune cell infiltration, angiogenesis). For example, HNSC SCC9 cell assays showed PLK1-mediated proliferation but omitted migration/invasion metrics, necessitating xenograft validation .
Q. Can serum Sema4A levels predict Fingolimod responsiveness in MS?
- Answer : Retrospective cohort studies (ELISA-based Sema4A quantification) show Fingolimod reduced ARR by 50% in high Sema4A patients (vs. IFN-β non-responders). EAE models confirm Sema4A-Fc administration enhances therapeutic efficacy .
Q. How does Fingolimod modulate BDNF production regionally in the CNS?
Q. What methodologies assess long-term safety in real-world Fingolimod cohorts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
